molecular formula C14H13N3O2S B11696908 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11696908
M. Wt: 287.34 g/mol
InChI Key: UDJNEVSUKFFJTE-CXUHLZMHSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide group, a pyridine ring, and a hydroxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(pyridin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Its hydroxyphenyl group can participate in redox reactions, contributing to its antioxidant properties. Additionally, the pyridine ring can interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a hydroxyphenyl group and a pyridine ring allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H13N3O2S/c18-12-6-2-1-5-11(12)9-16-17-13(19)10-20-14-7-3-4-8-15-14/h1-9,18H,10H2,(H,17,19)/b16-9+

InChI Key

UDJNEVSUKFFJTE-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=CC=CC=N2)O

Origin of Product

United States

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